N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)quinoline-2-carboxamide
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Description
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)quinoline-2-carboxamide is a useful research compound. Its molecular formula is C21H16N4O2 and its molecular weight is 356.385. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
- Synthesis of Quinoline Derivatives : A study by Umamatheswari and Sankar (2017) focused on the synthesis of new series of quinoline derivatives, exhibiting significant antibacterial, antitubercular, and antimalarial activities (Umamatheswari & Sankar, 2017).
Radioligand Development
- Potential Radioligands for PET Imaging : Matarrese et al. (2001) labeled novel quinoline-2-carboxamide derivatives for potential use as radioligands in visualizing peripheral benzodiazepine receptors via positron emission tomography (PET) (Matarrese et al., 2001).
Antimicrobial Applications
- Antibacterial and Antifungal Agents : Moussaoui et al. (2021) explored the synthesis of novel quinoline carboxamides showing strong antibacterial activity against Bacillus subtilis and Staphylococcus aureus, as well as antifungal activity against Candida Albicans (Moussaoui et al., 2021).
Antitumor Effects
- Antitumor Properties : Research by Ichikawa et al. (1992) indicated that linomide, a quinoline 3-carboxamide, demonstrated antitumor effects against prostatic cancers in rats, suggesting potential applications in cancer treatment (Ichikawa et al., 1992).
Chemical Synthesis Techniques
- Carbamoylation of Nitrogen Heteroarenes : A study by He, Huang, and Tian (2017) discussed the use of hydrazinecarboxamides for carbamoylating nitrogen heteroarenes, including quinoline, indicating a method for creating structurally diverse nitrogen-heteroaryl carboxamides (He, Huang, & Tian, 2017).
Electrochemical and Photocatalytic Properties
- Complexes with Electrochemical and Photocatalytic Properties : A 2020 study by Li et al. introduced a quinoline-imidazole-monoamide ligand, showing significant electrocatalytic activities and photocatalytic properties for degrading organic dyes (Li et al., 2020).
Properties
IUPAC Name |
N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c1-25-20(26)12-11-18(24-25)15-6-4-7-16(13-15)22-21(27)19-10-9-14-5-2-3-8-17(14)23-19/h2-13H,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWCBKOEXLEBAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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